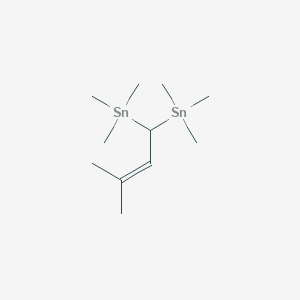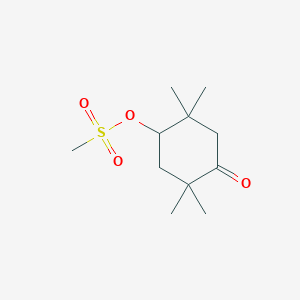
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate is an organic compound with a unique structure that includes a cyclohexane ring substituted with four methyl groups and a methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate typically involves the reaction of 2,2,5,5-Tetramethyl-4-oxocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2,2,5,5-Tetramethyl-4-oxocyclohexanol+Methanesulfonyl chloride→2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles.
Reduction: The ketone group can be reduced to an alcohol.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, sodium methoxide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, ethers, or other substituted cyclohexanes.
Reduction: The major product is 2,2,5,5-Tetramethyl-4-hydroxycyclohexyl methanesulfonate.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate involves its interaction with molecular targets through its functional groups. The methanesulfonate group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can modulate the compound’s activity and interactions with biological molecules or other chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethyl-4-oxocyclohexanol: The alcohol precursor to the methanesulfonate.
2,2,5,5-Tetramethyl-4-hydroxycyclohexyl methanesulfonate: The reduced form of the compound.
2,2,5,5-Tetramethylcyclohexanone: A related ketone without the methanesulfonate group.
Uniqueness
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate is unique due to the presence of both a ketone and a methanesulfonate group, which allows it to participate in a wide range of chemical reactions
Eigenschaften
CAS-Nummer |
86838-58-6 |
|---|---|
Molekularformel |
C11H20O4S |
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
(2,2,5,5-tetramethyl-4-oxocyclohexyl) methanesulfonate |
InChI |
InChI=1S/C11H20O4S/c1-10(2)7-9(15-16(5,13)14)11(3,4)6-8(10)12/h9H,6-7H2,1-5H3 |
InChI-Schlüssel |
BYBSSILIDHHWGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(CC1=O)(C)C)OS(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)
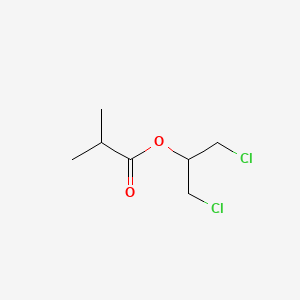

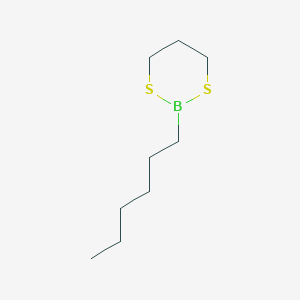
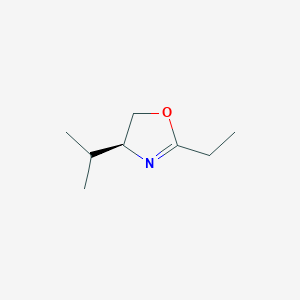
![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)
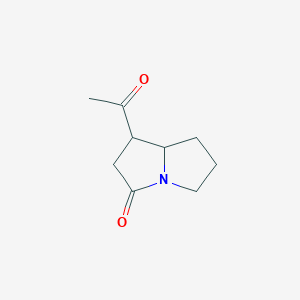
![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
